An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-1,7-naphthyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-1,7-naphthyridine
Introduction: The Strategic Importance of the Naphthyridine Scaffold
The naphthyridine framework, a bicyclic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] The specific arrangement of the nitrogen atoms dictates the electronic and steric properties, giving rise to six possible isomers, each with a unique chemical personality.[2][3] Among these, the 1,7-naphthyridine core has been incorporated into a variety of pharmacologically active agents, demonstrating potential in areas such as oncology and virology.[4][5]
This guide focuses on a key synthetic intermediate: 2,4-Dichloro-1,7-naphthyridine . The presence of two reactive chlorine atoms on the heterocyclic core makes this molecule a versatile and highly valuable building block.[3] These chloro groups serve as excellent leaving groups for nucleophilic substitution reactions, providing a direct route to introduce diverse functionalities at the 2- and 4-positions. Understanding the fundamental physicochemical characteristics of this compound is therefore paramount for any researcher aiming to leverage its synthetic potential in drug discovery and development programs.
Core Molecular Identity and Structural Elucidation
The unique identity of 2,4-Dichloro-1,7-naphthyridine is defined by its specific atomic arrangement and molecular formula. This foundational data is critical for registration, analysis, and computational modeling.
Chemical Identifiers
A consistent and accurate identification is the first step in any scientific investigation.
| Identifier | Value | Source |
| CAS Number | 54920-78-4 | [6][7] |
| Molecular Formula | C₈H₄Cl₂N₂ | [8] |
| Molecular Weight | 199.03 g/mol | [9] |
| InChI Key | HLLIOROCTKEBRV-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=CN=CC2=C1C(=CC(=N2)Cl)Cl | [8] |
Molecular Structure
The spatial arrangement of atoms dictates the molecule's reactivity, polarity, and intermolecular interactions. The structure presented below illustrates the planar, aromatic system with chlorine atoms positioned for facile chemical modification.
Caption: 2D structure of 2,4-Dichloro-1,7-naphthyridine.
Physicochemical Properties: A Quantitative Overview
The physical properties of a molecule govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. While experimental data for 2,4-Dichloro-1,7-naphthyridine is sparse in the literature, a combination of data from closely related isomers and computational predictions provides valuable insights.
| Property | Value / Predicted Range | Comments and Significance |
| Appearance | Light yellow to orange powder or crystals | Typical for chlorinated aromatic heterocycles. Color may indicate the presence of trace impurities.[10] |
| Melting Point | 123 - 127 °C (for 2,4-Dichloro-1,8-naphthyridine) | No experimental data is available for the 1,7-isomer. The value for the 1,8-isomer suggests the 1,7-isomer is a solid at room temperature with a relatively sharp melting point, indicative of a crystalline structure.[10] Purity affects melting point; impurities typically depress and broaden the melting range. |
| Boiling Point | Not available | High boiling point expected due to aromaticity and molecular weight. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Predicted to be soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Sparingly soluble in alcohols. Insoluble in water. | The "like dissolves like" principle suggests its moderate polarity and aromatic nature favor organic solvents.[11] The lack of hydrogen bond donors and significant nonpolar surface area predicts poor aqueous solubility. |
| XlogP (Predicted) | 2.7 | This positive value indicates a preference for a lipophilic (octanol) environment over a hydrophilic (water) one, reinforcing the prediction of low water solubility.[8] |
| pKa (Predicted) | ~1.5 - 2.5 (for the protonated form) | The pyridine-like nitrogen atoms are weakly basic due to the electron-withdrawing effects of the fused aromatic ring and the two chlorine atoms. |
Anticipated Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), each integrating to one proton. The coupling patterns (doublets, singlets, etc.) and coupling constants (J-values) would be critical for confirming the substitution pattern on the naphthyridine core.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct signals are expected. Two signals will be significantly downfield, corresponding to the carbons directly attached to the electronegative chlorine atoms (C2 and C4). The remaining six signals will appear in the typical aromatic carbon region.
-
Mass Spectrometry (MS): The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion [M]⁺. Due to the presence of two chlorine atoms, a cluster of peaks will be observed at m/z 198, 200, and 202, with a characteristic intensity ratio of approximately 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of a dichlorinated compound.
Reactivity and Synthetic Workflow
The primary utility of 2,4-Dichloro-1,7-naphthyridine lies in its reactivity. The electron-deficient nature of the naphthyridine ring system, further enhanced by the inductive effect of the chlorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SₙAr).
This reactivity allows for the sequential or simultaneous replacement of the chloro groups with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This provides a modular and efficient pathway to generate libraries of substituted 1,7-naphthyridine derivatives for biological screening.
Caption: General workflow for derivatization.
Experimental Protocols for Core Characterization
Trustworthy and reproducible data is the bedrock of scientific research. The following protocols describe standardized methods for determining key physicochemical properties.
Protocol: Melting Point Determination (Mel-Temp Apparatus)
Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing an indication of its purity.
Rationale: Pure crystalline solids typically exhibit a sharp melting point range (0.5-2 °C).[12] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. This protocol uses a Mel-Temp apparatus, a common and reliable instrument for this purpose.
Methodology:
-
Sample Preparation:
-
Ensure the 2,4-Dichloro-1,7-naphthyridine sample is completely dry and finely powdered.
-
Place a small amount of the powder onto a clean, dry watch glass.
-
Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm in height) enters the tube.[12]
-
Tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube to pack the sample tightly into the bottom.
-
-
Rapid (Approximate) Determination:
-
Insert the prepared capillary tube into the heating block of the Mel-Temp apparatus.
-
Set the heating rate to a high level (e.g., 10-20 °C/min) to quickly find the approximate melting temperature.
-
Observe the sample through the magnifying lens and record the temperature at which melting begins and ends. This is the approximate range.
-
Allow the apparatus to cool significantly before the next step.
-
-
Accurate Determination:
-
Prepare a new capillary tube with a fresh sample.
-
Set the heating control so that the temperature rises rapidly to about 15-20 °C below the previously determined approximate melting point.
-
Reduce the heating rate to a slow, controlled level of 1-2 °C per minute. A slow heating rate is critical for an accurate measurement.
-
Carefully observe the sample. Record the temperature (T₁) when the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T₂) when the last crystal of solid just disappears.
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in duplicate to ensure reproducibility.
-
Protocol: Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in a range of common laboratory solvents, providing insight into its polarity and potential for use in different reaction or purification systems.[13]
Rationale: Solubility is governed by the principle of "like dissolves like."[11] By testing solubility in a series of solvents with varying polarities and pH, one can infer the presence of polar or ionizable functional groups and predict the compound's behavior in extractions, chromatography, and crystallization.[14][15]
Methodology:
-
Preparation:
-
Label a series of small, clean, dry test tubes, one for each solvent to be tested (e.g., Water, Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Ethanol, Dichloromethane, 5% aq. HCl, 5% aq. NaOH).
-
Add approximately 20-30 mg of 2,4-Dichloro-1,7-naphthyridine to each test tube.
-
-
Solvent Addition and Observation:
-
To the first test tube, add the chosen solvent (e.g., Water) dropwise, up to a total volume of ~1 mL.
-
After each addition of a few drops, vigorously agitate or vortex the test tube for 10-20 seconds to facilitate dissolution.[16]
-
Observe the sample against a contrasting background. Classify the solubility as:
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No noticeable decrease in the amount of solid is observed.[14]
-
-
-
Systematic Testing:
-
Repeat step 2 for each solvent in the series.
-
For Aqueous Acid/Base Tests:
-
If the compound is insoluble in water, its solubility in 5% HCl and 5% NaOH can indicate basic or acidic properties, respectively.[15]
-
Solubility in 5% HCl would suggest the presence of a basic site (like the naphthyridine nitrogens) that can be protonated to form a soluble salt.
-
Solubility in 5% NaOH would suggest an acidic proton, which is not expected for this molecule but is a standard part of a full solubility workup.
-
-
-
Data Recording:
-
Record all observations in a clear, tabular format for easy comparison.
-
Safety, Handling, and Storage
As a chlorinated heterocyclic compound, 2,4-Dichloro-1,7-naphthyridine requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]
-
Exposure Routes and First Aid:
-
Inhalation: May cause respiratory tract irritation. Move to fresh air immediately.[18]
-
Skin Contact: May cause skin irritation. Immediately wash the affected area with soap and water.[18]
-
Eye Contact: May cause serious eye irritation. Flush eyes with copious amounts of water for at least 15 minutes.[18]
-
Ingestion: Harmful if swallowed. Do not induce vomiting.
-
In all cases of significant exposure, seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2,4-Dichloro-1,7-naphthyridine is a foundational building block for the synthesis of novel chemical entities. Its key physicochemical characteristics—a crystalline solid nature, low aqueous solubility, and two highly reactive chloro-substituents—define its profile as a versatile synthetic intermediate. A thorough understanding of its properties, guided by the standardized protocols outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of new therapeutic agents.
References
-
Ogasawara, M., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. Available at: [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Melting point determination. Available at: [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
-
University of Technology, Iraq. (2021). experiment (1) determination of melting points. Available at: [Link]
-
Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Available at: [Link]
-
Jaruchoktaweechai, C., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. Available at: [Link]
- Google Patents. (n.d.). EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same.
-
MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]
-
American Elements. (n.d.). 2,6-Dichloro-1,7-naphthyridine. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]
-
PubChemLite. (n.d.). 2,4-dichloro-1,7-naphthyridine (C8H4Cl2N2). Available at: [Link]
-
PubChem. (n.d.). 2,7-Dichloro-1,8-naphthyridine. Available at: [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
J Comb Chem. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Available at: [Link]
-
SiYing Chemical Technology. (n.d.). 2,4-Dichloro-1,7-naphthyridine|54920-78-4. Available at: [Link]
-
Angene International Limited. (n.d.). 2,4-Dichloro-1,7-naphthyridine|CAS 54920-78-4. Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. Available at: [Link]
-
DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. Available at: [Link]
-
PubChem. (n.d.). 5,7-Dichloro-1,6-naphthyridine. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichlorophenylhydrazine Hydrochloride 99%. Available at: [Link]
-
ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Available at: [Link]
-
VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-1,7-naphthyridine|54920-78-4-SiYing Chemical Technology [syn-chem.com]
- 7. 2,4-Dichloro-1,7-naphthyridine|CAS 54920-78-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. PubChemLite - 2,4-dichloro-1,7-naphthyridine (C8H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 9. 2,7-Dichloro-1,8-naphthyridine | C8H4Cl2N2 | CID 10899616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. www1.udel.edu [www1.udel.edu]
- 16. scribd.com [scribd.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. ehs.com [ehs.com]


